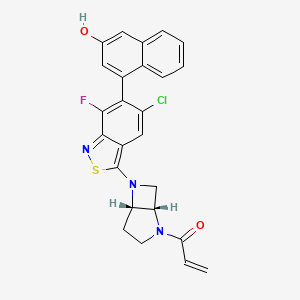
KRAS inhibitor-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS inhibitor-13 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of small GTPases. KRAS is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in targeted cancer therapy, aiming to disrupt the aberrant signaling pathways driven by mutant KRAS proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
KRAS inhibitor-13 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. For instance, one approach involves the use of hetero-tricyclic compounds as starting materials, which undergo various chemical transformations to yield the final product . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization of the compound .
Análisis De Reacciones Químicas
Types of Reactions
KRAS inhibitor-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the core structure of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties. These derivatives are often studied to identify compounds with improved efficacy and reduced toxicity .
Aplicaciones Científicas De Investigación
KRAS inhibitor-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in biological assays to investigate the role of KRAS in cellular signaling pathways and cancer progression.
Industry: Applied in the development of new cancer therapies and diagnostic tools targeting KRAS mutations.
Mecanismo De Acción
KRAS inhibitor-13 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the GTP-bound active form of KRAS, preventing it from interacting with downstream effectors in the MAP kinase pathway . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to the suppression of tumor growth .
Comparación Con Compuestos Similares
KRAS inhibitor-13 is compared with other similar compounds, such as sotorasib and adagrasib, which are also KRAS inhibitors targeting the G12C mutation . While these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of potency, selectivity, and resistance profiles . Other similar compounds include MRTX1133 and JAB-23000, which target different KRAS mutations .
Conclusion
This compound represents a promising advancement in the field of targeted cancer therapy. Its ability to specifically inhibit mutant KRAS proteins offers potential therapeutic benefits for patients with KRAS-driven cancers. Ongoing research and development efforts aim to further optimize its efficacy and safety profiles, paving the way for its potential clinical application.
Propiedades
Fórmula molecular |
C25H19ClFN3O2S |
|---|---|
Peso molecular |
480.0 g/mol |
Nombre IUPAC |
1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1 |
Clave InChI |
URKYROWBWZUPML-PMACEKPBSA-N |
SMILES isomérico |
C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
SMILES canónico |
C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


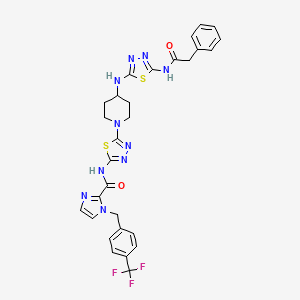
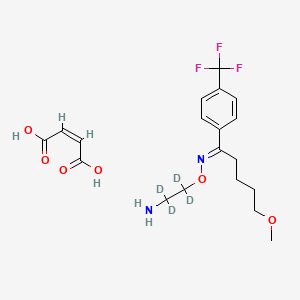
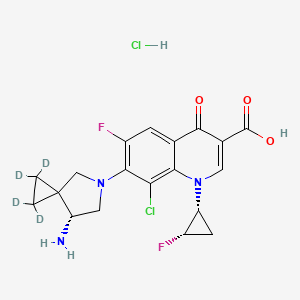
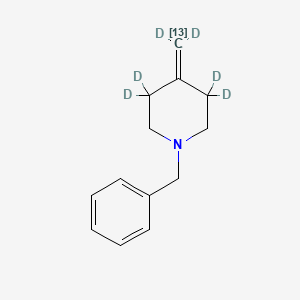
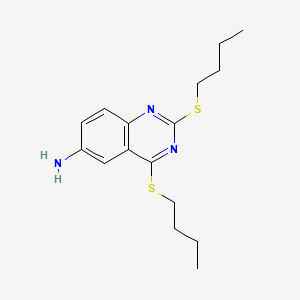
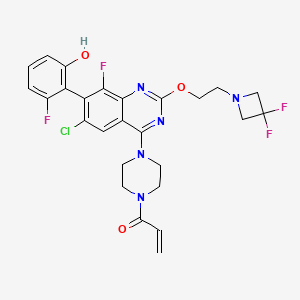
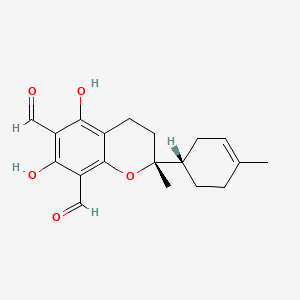

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
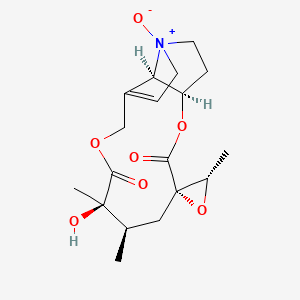
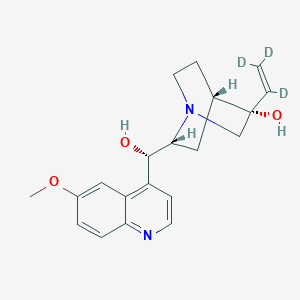
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)


